Bismuth molybdenum oxide

Overview

Description

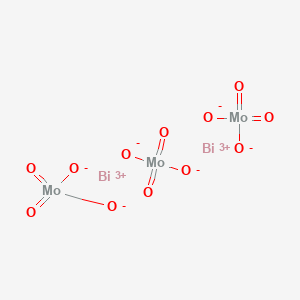

Bismuth molybdenum oxide, also known as Bismuth (III) molybdate, is an off-white odorless powder . It is a compound with the linear formula Bi2(MoO4)3 and has a molecular weight of 897.77 . It is well-known in the field of catalysis due to its excellent activity for the oxidation/ammoxidation of lower olefins .

Synthesis Analysis

Bismuth molybdate materials (α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) can be synthesized using the gel matrix particle growth method . Another method involves the use of a custom design mesofluidic device, continuous flow method . The synthesis of pure phase γ-Bi2M2O6 at pH = 3 was confirmed by X-ray diffraction (XRD) and Raman analysis .

Molecular Structure Analysis

The molecular structure of Bismuth molybdate can be analyzed using various techniques such as X-ray diffraction (XRD), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) .

Chemical Reactions Analysis

Bismuth molybdate exhibits excellent activity for one of the most important industrial processes: the oxidation/ammoxidation of lower olefins . It also shows significant electrochemical properties, confirmed by various tests, including cyclic voltammetry (CV), galvanostatic charge discharge (GCD), and electrochemical impedance spectroscopy (EIS) .

Physical and Chemical Properties Analysis

This compound is an off-white odorless powder . It has a molecular weight of 897.77 . The surface potential of this compound nanoparticles is -15 mV .

Scientific Research Applications

Catalytic Properties :

- Bi-Mo-O is used as a catalyst in the oxidation of propene and other olefins. This application is explored in a study by Peacock et al. (1969), which discusses the preparation and testing of bismuth molybdate, molybdenum oxide, and bismuth oxide catalysts for such reactions (Peacock, Parker, Ashmore, & Hockey, 1969).

Material Properties and Structures :

- Roggan and Limberg (2006) review the unique chemical and physical properties of oxide-based materials containing molybdenum and bismuth, with a focus on bismuth molybdate phases as efficient heterogeneous catalysts (Roggan & Limberg, 2006).

Spectroscopic Studies :

- Mitchell and Trifiró (1970) conducted a spectroscopic investigation of bismuth–molybdenum–oxide catalysts, revealing the presence of different oxomolybdenum(VI) species on the catalyst surface (Mitchell & Trifiró, 1970).

Electrolyte Materials and Photocatalysts :

- Cheng Li (2013) summarized the preparation methods and applications of bismuth molybdenum composite oxides, including their use as oxidation catalysts, photocatalysts, and electrolyte materials (Li, 2013).

Ionic Conducting Behavior and Structural Studies :

- Vila et al. (2005) synthesized a new phase of bismuth–molybdenum oxides and studied its ionic conducting behavior, offering insights into its structural properties (Vila, Iglesias, Galy, & Castro, 2005).

Redox Properties :

- The unusual redox properties of bismuth in sol-gel Bi-Mo-Ti mixed oxides were investigated by Grunwaldt et al. (1998), highlighting the unique morphology of bismuth molybdenum oxides stabilized by titania in the sol–gel materials (Grunwaldt, Wildberger, Mallát, & Baiker, 1998).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

dibismuth;dioxido(dioxo)molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3Mo.12O/q2*+3;;;;;;;;;;6*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGRELPQDWMXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Bi+3].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2Mo3O12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893942 | |

| Record name | Bismuth molybdate(VI) (Bi2Mo3O12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Bismuth molybdenum oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11104-44-2, 13595-85-2 | |

| Record name | Bismuth molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth molybdate(VI) (Bi2Mo3O12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl(oxo)silane;3-[hydroxy(dimethyl)silyl]propan-1-amine](/img/structure/B7802029.png)

![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)